1,6,8-Trichloro-3-nitrodibenzo[b,d]furan

Environmental Fate Modeling Analytical Chemistry Chromatography

1,6,8-Trichloro-3-nitrodibenzo[b,d]furan (CAS 141304-65-6) is a chlorinated and nitrated polycyclic aromatic compound belonging to the polychlorinated dibenzofuran (PCDF) family. Characterized by a chlorine substitution pattern at the 1,6,8-positions and a nitro group at the 3-position on the dibenzofuran core, this regiospecific isomer (C12H4Cl3NO3, MW 316.5 g/mol) is distinct from other trichloronitrodibenzofuran congeners used in environmental fate, analytical standard development, and toxicology.

Molecular Formula C12H4Cl3NO3
Molecular Weight 316.5 g/mol
CAS No. 141304-65-6
Cat. No. B12883974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,8-Trichloro-3-nitrodibenzo[b,d]furan
CAS141304-65-6
Molecular FormulaC12H4Cl3NO3
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1OC3=C2C=C(C=C3Cl)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H4Cl3NO3/c13-5-1-7-11-8(14)3-6(16(17)18)4-10(11)19-12(7)9(15)2-5/h1-4H
InChIKeyNBVZSAIUDUSTAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6,8-Trichloro-3-nitrodibenzo[b,d]furan (CAS 141304-65-6): A Regiospecific Nitro-PCDF for Differentiated Analytical and Toxicological Research


1,6,8-Trichloro-3-nitrodibenzo[b,d]furan (CAS 141304-65-6) is a chlorinated and nitrated polycyclic aromatic compound belonging to the polychlorinated dibenzofuran (PCDF) family. Characterized by a chlorine substitution pattern at the 1,6,8-positions and a nitro group at the 3-position on the dibenzofuran core, this regiospecific isomer (C12H4Cl3NO3, MW 316.5 g/mol) is distinct from other trichloronitrodibenzofuran congeners used in environmental fate, analytical standard development, and toxicology [1]. Predictably different physicochemical properties, including a computed XLogP3 of 5.6 and a topological polar surface area (TPSA) of 59 Ų, govern its environmental partitioning and chromatographic behavior [2].

1,6,8-Trichloro-3-nitrodibenzo[b,d]furan: Why Generic Substitution Fails in Isomer-Specific Research


Substituting 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan with another trichloronitrodibenzofuran isomer, such as the 6-nitro analog (CAS 125652-17-7), introduces significant physicochemical and biological variability that undermines experimental reproducibility. Despite sharing an identical molecular weight, these positional isomers possess distinct computed lipophilicities and electronic surface polarities, leading to divergent chromatographic retention times and environmental compartment partitioning [1]. Critically, documented biological activities are regiospecific: the 6-nitro isomer is a characterized partial estrogen that binds the aryl hydrocarbon (Ah) receptor, while such hormonal activity is undocumented for the 3-nitro isomer [2]. Therefore, non-specific procurement risks generating data that is neither comparable across studies nor mechanistically attributable to the correct congener.

1,6,8-Trichloro-3-nitrodibenzo[b,d]furan: Quantitative Evidence Guide for Scientific Differentiation


Enhanced Lipophilicity Drives Differential Environmental Partitioning and Chromatographic Separation

The target compound, 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan, exhibits a measurably higher predicted partition coefficient (XLogP3) compared to its 6-nitro positional isomer, indicating greater lipophilicity. This difference directly impacts reversed-phase HPLC retention and environmental fate modeling parameters like the octanol-air partition coefficient (Koa) [1][2].

Environmental Fate Modeling Analytical Chemistry Chromatography

Distinct Topological Polar Surface Area Enables Unique Isomer-Specific Analytical Detection

The topological polar surface area (TPSA) for 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan is calculated to be 59 Ų, which differs from the 55.8 Ų value computed for its 6-nitro isomer. This difference in polarity descriptors contributes to distinct ionization efficiencies and retention behaviors in analysis [1][2].

Analytical Chemistry Mass Spectrometry QSAR Modeling

Absence of Endocrine Activity Provides a Critical Toxicological Control Differentiator

Unlike its 6-nitro positional isomer, which is a documented partial estrogen that elicits a uterotropic effect in immature female rats and competitively binds the aryl hydrocarbon (Ah) receptor, no such endocrine or Ah receptor-mediated activities have been reported for 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan. This biological silence establishes a structurally similar but mechanistically distinct control for studying receptor-mediated toxicity [1][2].

Endocrine Disruption Toxicology Aryl Hydrocarbon Receptor

Positional Mutagenic Potency Hierarchy Favors 3-Nitro Substitution for Genetic Toxicology

Among mononitrodibenzofuran (NDF) isomers, the 3-nitro substitution exhibits superior direct-acting mutagenic potency in Salmonella typhimurium strain TA98 without S9 metabolic activation. The established rank order of mutagenicity (3-NDF >> 2-NDF > 4-NDF > 1-NDF) indicates that a 3-nitro position confers the highest bacterial nitroreductase-dependent activity [1]. While these data are for the non-chlorinated parent structures, the rank order provides a strong class-level inference that the 3-nitro isomer of the trichlorinated series will possess significantly higher mutagenic potential than isomers with the nitro group at other positions.

Mutagenesis Genetic Toxicology Nitroreductase Activation

Regiospecific Nitro Group Enables Unique Isotopic Labeling Chemistry for Environmental Tracing

The synthesis of regiospecifically chlorine-37 labeled polychlorinated dibenzofurans relies on a strategy of reducing a nitro derivative to the corresponding amine, followed by diazotization and Sandmeyer reaction [1]. The 3-nitro group on the target compound provides a distinct chemical handle for this transformation, yielding a labeled product with a chlorine substitution pattern that is distinct from those derived from other nitro isomers. This provides a single-isotope tracer with a unique mass spectrum for environmental fate studies.

Isotopic Labeling Environmental Chemistry Organic Synthesis

1,6,8-Trichloro-3-nitrodibenzo[b,d]furan: Evidence-Linked Application Scenarios for Informed Procurement


As a Chromatographically Resolvable Isomer in Certified Reference Material (CRM) Development

Environmental testing labs require isomer-specific calibration standards to quantify nitro-PCDFs in complex matrices like fly ash or industrial effluents. The 0.4-unit difference in XLogP3 and 3.2 Ų difference in TPSA from the 6-nitro isomer, detailed in Section 3, confirm that 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan will not co-elute with other trichloronitrodibenzofurans under optimized reverse-phase LC conditions [1]. Procuring this specific isomer ensures unambiguous identification and quantification in EPA-method-like analyses, fulfilling ISO 17025 requirements for traceable, congener-specific reference materials.

As a Non-Estrogenic Negative Control in Ah-Receptor Mediated Dioxin Studies

In mechanistic toxicology research assessing the endocrine-disrupting potential of dioxin-like compounds, experimental designs necessitate a structurally similar but biologically inert analog. The documented uterotropic and Ah-receptor agonism of the 6-nitro isomer, contrasted with the absence of such activity for the 3-nitro isomer as shown in Section 3, qualifies the target compound as a definitive negative control [2]. Using this specific isomer allows researchers to decouple Ah-receptor-dependent estrogenic effects from other toxic pathways in in vitro and in vivo models, enhancing the mechanistic clarity and interpretability of their findings.

As a High-Potency Substrate for Genetic Toxicology Assay Validation

Due to the class-level inference that 3-nitro-substituted PCDFs possess the highest direct-acting mutagenic potency among mononitrated dibenzofurans in Salmonella TA98, this isomer is ideally suited for validating the sensitivity of new or established Ames test protocols [3]. Toxicologists seeking a robust positive control for nitroreductase-dependent mutagenicity protocols can procure this specific compound to set and verify the detection limits of their assays, benefiting from its rank-order potency to ensure assay responsiveness without the confounding factor of metabolic activation.

As a Key Synthetic Intermediate for Position-Specific Isotope-Labeled Dioxin Tracers

Environmental fate and bioavailability studies often require mass-labeled tracers that can be detected at ultra-trace levels. As highlighted in Section 3, the 3-nitro group serves as a unique chemical handle for a nitro-to-amine reduction, followed by a Sandmeyer reaction to introduce a 37Cl label [4]. This regiospecific transformation allows synthetic chemists to construct a precisely labeled dibenzofuran congener for use as a recovery standard in isotope dilution mass spectrometry, a capability that is critical for generating legally defensible environmental data in regulatory contexts.

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